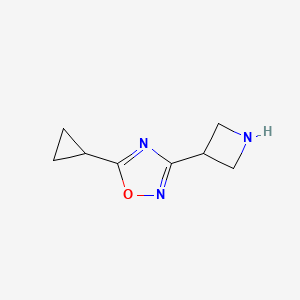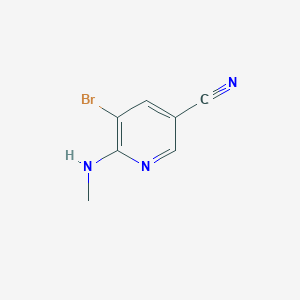
H-Tyr-Gly-NH2.HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-NH2.HCl typically involves the coupling of glycine and tyrosine derivatives. One common method is the liquid-phase peptide synthesis, where the amino group of glycine is protected, and the carboxyl group of tyrosine is activated to form a peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-NH2.HCl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base
Major Products Formed
Oxidation: Dopaquinone derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated or acylated peptide derivatives
Scientific Research Applications
H-Tyr-Gly-NH2.HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored for its potential as an analgesic and anti-inflammatory agent. .
Industry: Utilized in the development of peptide-based hydrogels for drug delivery and tissue engineering.
Mechanism of Action
H-Tyr-Gly-NH2.HCl exerts its effects primarily through interactions with specific receptors and enzymes. For instance, it has been shown to inhibit the activity of adenylate cyclase in luteal cells, thereby reducing cAMP formation and steroidogenesis . Additionally, it interacts with opioid receptors, leading to analgesic effects similar to those of endogenous opioid peptides .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin): A synthetic derivative of dermorphine with potent analgesic activity.
Gly-Tyr-Lys-NH2: Another peptide with similar inhibitory effects on steroidogenesis.
Uniqueness
H-Tyr-Gly-NH2.HCl is unique due to its specific structure, which allows it to interact with both 5-HT receptors and opioid receptors.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)




![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)






![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)
